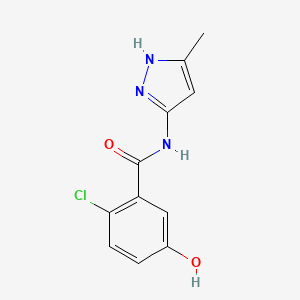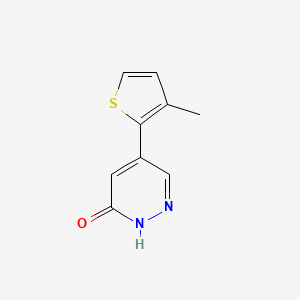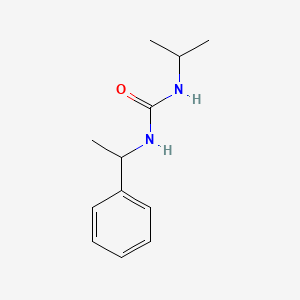![molecular formula C14H13BrClNO3S B6633754 3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCSB, and it is a sulfonamide derivative that has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of BCSB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BCSB has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. BCSB has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
BCSB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor activity, and induction of apoptosis. BCSB has also been shown to have potential applications in the treatment of autoimmune diseases, where it has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using BCSB in lab experiments is its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. BCSB is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using BCSB in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the research and development of BCSB. One potential direction is the development of new synthesis methods that can improve the yield and purity of BCSB. Another potential direction is the investigation of the potential applications of BCSB in other scientific research fields, such as microbiology and pharmacology. Lastly, further research is needed to fully understand the mechanism of action of BCSB and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, BCSB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various scientific research fields. BCSB has been shown to have potential applications in cancer research, neuroscience, and immunology, and it is relatively easy to synthesize and purify. However, further research is needed to fully understand the mechanism of action of BCSB and its potential applications in the treatment of various diseases.
合成方法
BCSB can be synthesized through various methods, including the reaction of 3-hydroxybenzylamine with 3-bromo-4-chlorobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of BCSB, which can be purified through various methods, including recrystallization and column chromatography.
科学研究应用
BCSB has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, BCSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BCSB has also been shown to have potential applications in neuroscience, where it has been shown to modulate the activity of GABA receptors and inhibit the release of glutamate. In immunology, BCSB has been shown to have potential applications in the treatment of autoimmune diseases, where it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-17(9-10-3-2-4-11(18)7-10)21(19,20)12-5-6-14(16)13(15)8-12/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMACYIVYJXJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![3-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633682.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)



![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)


![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)
